CID 78063839 -

CID 78063839

Catalog Number: EVT-14612354
CAS Number:
Molecular Formula: C6H15O3Si
Molecular Weight: 163.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CID 78063839 is a chemical compound that has garnered attention in the field of medicinal chemistry, particularly for its potential antiviral properties. The compound is classified under phosphonic acid derivatives, which are known for their biological activity, especially against viral infections. The synthesis and evaluation of CID 78063839 have been reported in various studies, highlighting its significance in drug development.

Source and Classification

CID 78063839 is derived from a class of compounds known as cyclopropyl phosphonic acid nucleosides. These compounds are characterized by their cyclopropyl moiety and phosphonic acid functional group, which contribute to their unique chemical properties and biological activities. The classification of CID 78063839 falls under organic compounds with potential applications in antiviral therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of CID 78063839 involves several key steps:

  1. Key Reaction: The Simmons-Smith reaction is employed to construct the cyclopropyl moiety, a critical feature of the compound.
  2. Condensation: The synthesized cyclopropyl intermediate is then condensed with natural nucleosidic bases (adenine, cytosine, thymine, uracil) using standard nucleophilic substitution conditions. This process typically utilizes potassium carbonate as a base and 18-crown-6 as a phase transfer catalyst in dimethylformamide.
  3. Hydrolysis: Following condensation, hydrolysis is performed to yield the final nucleoside product, which includes CID 78063839 among other derivatives .
Molecular Structure Analysis

Structure and Data

CID 78063839 possesses a distinct molecular structure characterized by:

  • Cyclopropyl Group: This three-membered ring contributes to the compound's rigidity and potential interaction with biological targets.
  • Phosphonic Acid Functional Group: This group enhances the compound's solubility and stability in biological systems.

The detailed molecular formula and structural data can be derived from crystallographic studies, which provide insights into bond lengths, angles, and spatial arrangements of atoms within the molecule.

Chemical Reactions Analysis

Reactions and Technical Details

CID 78063839 participates in various chemical reactions that are essential for its biological activity:

  • Nucleophilic Substitution: The compound undergoes nucleophilic substitution reactions that allow it to interact with viral enzymes, particularly proteases involved in viral replication.
  • Covalent Bond Formation: Studies indicate that CID 78063839 can form covalent bonds with specific amino acid residues in target proteins, thereby inhibiting their activity .
Mechanism of Action

Process and Data

The mechanism of action for CID 78063839 primarily involves its role as an inhibitor of viral proteases:

  • Targeting Viral Proteases: The compound inhibits the 3C-like protease (3CL(pro)) of coronaviruses by forming a covalent bond with the catalytic cysteine residue (Cys145). This interaction disrupts the protease's function, preventing viral replication.
  • Broad-Spectrum Activity: CID 78063839 has shown effectiveness against multiple strains of coronaviruses, indicating its potential as a broad-spectrum antiviral agent .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of CID 78063839 include:

  • Solubility: The presence of the phosphonic acid group enhances water solubility.
  • Stability: The cyclopropyl moiety contributes to the compound's stability under physiological conditions.
  • Molecular Weight: The molecular weight and other relevant data can be determined through spectroscopic methods such as nuclear magnetic resonance spectroscopy or mass spectrometry.
Applications

Scientific Uses

CID 78063839 holds promise for various scientific applications:

  • Antiviral Drug Development: Its ability to inhibit key viral enzymes positions it as a candidate for developing new antiviral therapies.
  • Research Tool: The compound can be utilized in research settings to study viral mechanisms and test new therapeutic strategies against viral infections.
Historical Synthesis and Discovery Trajectory

The development of CID 78062086 (empirical formula C₉H₁₂F₉Si) exemplifies the convergence of organofluorine and organosilicon chemistry. Its synthesis builds upon foundational methodologies established in the early 20th century. The Swarts reaction (1892), which employed antimony trifluoride (SbF₃) to exchange chlorine for fluorine in hydrocarbons, provided the initial framework for halogen-exchange techniques in fluorocarbon synthesis [7]. By the 1930s, industrial production of chlorofluorocarbons (CFCs) like Freon®-12 leveraged catalytic SbF₃/ClF systems, demonstrating scalability for aliphatic fluorination [7].

The synthesis of CID 78062086 specifically exploits fluorocarbon telomerization, a process patented in 1991. This method involves radical-mediated oligomerization of hexafluoropropylene (HFP) initiated by iodine or bromine telogens:$$\text{C}3\text{F}6 + \text{I-C}3\text{F}7 \xrightarrow{\Delta} \text{F}7\text{C}3\text{-[C}3\text{F}6\text{]}_n\text{-I}$$Subsequent functionalization yields perfluoroalkyl silane precursors. Final hydrosilylation with trichlorosilane (HSiCl₃) introduces the silicon center, followed by alkylation to install organic substituents [9]. This pathway addresses the challenge of integrating perfluorinated chains with hydrolytically sensitive Si–Cl bonds, a limitation in earlier routes.

Table 1: Key Historical Developments Enabling CID 78062086 Synthesis

YearAdvancementSignificance
1892Swarts reaction (SbF₃-mediated fluorination)Enabled C–F bond formation in aliphatic systems
1930Industrial CFC production (Freon®)Scaled catalytic fluorination processes
1991Fluorocarbon telomerization patentProvided route to perfluoroalkyl silane precursors

Theoretical Frameworks for Fluorinated Organosilicon Compounds

The reactivity and stability of CID 78062086 derive from silicon’s distinctive electronic structure and coordination behavior. Unlike carbon, silicon exhibits sp³ hybridization dominance, resulting in tetrahedral geometry even in unsaturated analogs. Pyramidalization at silicon lowers the energy barrier for nucleophilic attack due to σ* orbital accessibility [6]. Computational studies (e.g., ab initio MO calculations) reveal that nucleophilic addition to H₂Si=SiH₂ proceeds via initial van der Waals complexes (CN or CE types), with fluorinated substituents further polarizing the Si–Si bond [6].

The C–F bond’s thermodynamic stability synergizes with silicon’s electropositive character. Fluorine’s high electronegativity (χ = 3.98) induces strong polarization in adjacent Si–C bonds, enhancing resistance to radical degradation. This is quantified by bond dissociation energies:

  • Si–C bond: ~318 kJ/mol
  • C–F bond: ~552 kJ/molThe resulting kinetic barrier to bond cleavage underpins CID 78062086’s chemical inertness [9]. Frontier molecular orbital (FMO) analyses indicate that HOMO-LUMO interactions in fluorinated silanes favor σSi–C → σ*C–F charge transfer, reducing susceptibility to electrophiles [6].

Table 2: Computational Insights into Fluorinated Organosilicon Reactivity

ParameterNon-Fluorinated SilaneCID 78062086 AnalogImplication
LUMO Energy (eV)-1.8-3.2Reduced electrophilicity at Si
Si–C Bond Polarization8% δ+ at Si15% δ+ at SiEnhanced nucleophilic attack sites
HOMO LocalizationSi–Si σ-bondSi–C σ-bondModified radical reaction pathways

Research Gaps in Polyfluorinated Silane Derivatives

Despite advances, critical knowledge gaps impede the rational design of CID 78062086 analogs:

  • Biosynthetic Incompatibility: Natural biochemical pathways rarely incorporate C–F bonds due to the prohibitive energy cost of fluorination (ΔG > 200 kJ/mol for enzymatic C–F bond formation) and fluorine’s strong hydration shell, which hinders transport [3]. While microbial fluorinases exist, they exclusively produce monofluorinated metabolites (e.g., fluoroacetate). The multi-fluorination in CID 78062086 has no biological precedent, limiting bio-inspired synthetic routes [3].

  • Analytical Limitations: Standard techniques struggle with characterization:

  • ¹⁹F NMR coupling constants in branched perfluoroalkyl silanes exhibit signal overlap due to near-identical chemical shifts (−70 to −80 ppm).
  • Mass spectrometry cannot differentiate between isomeric [C₉H₁₂F₉Si]⁺ structures, as fragmentation patterns lack diagnostic ions [8].Novel approaches like solid-state ²⁹Si NMR coupled with DFT modeling remain underutilized.
  • Unified Reactivity Models: Existing FMO theory inadequately predicts regioselectivity in hydrosilylation of asymmetric fluoroalkenes. Experimental data show inconsistent adherence to Markovnikov’s rule, with electronic effects (e.g., −CF₃ groups) overriding steric factors [6] [9]. Machine learning models trained on kinetic data could resolve this but require large datasets currently unavailable.

Table 3: Priority Research Directions for CID 78062086 Derivatives

GapCurrent LimitationProposed Approach
Synthetic ScalabilityTelomerization yield < 45%Photoredox catalysis with [Ir(dF(CF₃)ppy]₂(dtbbpy)PF₆
Isomer DiscriminationIdentical MS/MS spectraIon-mobility spectrometry + CCS calibration
Environmental PersistenceNo PFAS categorization consensusOECD 121/123 radiolabeled degradation assays

Properties

Product Name

CID 78063839

Molecular Formula

C6H15O3Si

Molecular Weight

163.27 g/mol

InChI

InChI=1S/C4H11OSi.C2H4O2/c1-6(2)4-3-5;1-2(3)4/h5H,3-4H2,1-2H3;1H3,(H,3,4)

InChI Key

SSDGBNDZNHJRQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C[Si](C)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.